molecular formula C12H14BrNO B8126476 2-Bromo-N-cyclobutyl-6-methylbenzamide

2-Bromo-N-cyclobutyl-6-methylbenzamide

Cat. No.: B8126476
M. Wt: 268.15 g/mol
InChI Key: DWTHTJRRNDDSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-cyclobutyl-6-methylbenzamide is an organic compound with the molecular formula C12H14BrNO It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutyl-6-methylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 6-methylbenzoic acid, followed by conversion to the corresponding acid chloride. This intermediate is then reacted with cyclobutylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amide formation, ensuring higher yields and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutyl-6-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-cyclobutyl-6-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutyl-6-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclobutylbenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-Cyclobutyl-6-methylbenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.

    2-Bromo-N-cyclopropyl-6-methylbenzamide: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.

Uniqueness

2-Bromo-N-cyclobutyl-6-methylbenzamide is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-N-cyclobutyl-6-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-4-2-7-10(13)11(8)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHTJRRNDDSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.